Physicochemical Profiling of 2-(3-Aminooxetan-3-yl)ethanol: A Technical Guide for Medicinal Chemistry Applications
Physicochemical Profiling of 2-(3-Aminooxetan-3-yl)ethanol: A Technical Guide for Medicinal Chemistry Applications
Executive Summary
2-(3-Aminooxetan-3-yl)ethanol (CAS: 1379812-08-4 ) represents a high-value structural motif in modern medicinal chemistry, specifically designed to address lipophilicity and metabolic stability challenges. Unlike traditional gem-dimethyl or cycloalkyl groups, the oxetane ring introduces significant polarity and conformational restriction while reducing the basicity of the attached primary amine.
This guide provides a comprehensive technical analysis of this compound, distinguishing it from its linear isomer (2-(2-aminoethoxy)ethanol) and establishing protocols for its characterization. It is intended for medicinal chemists seeking to utilize the "oxetane effect" to modulate physicochemical properties in lead optimization.
Molecular Architecture & Theoretical Basis[1]
Structural Definition
The compound consists of a four-membered oxetane ring substituted at the 3-position with both a primary amine (
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IUPAC Name: 2-(3-Aminooxetan-3-yl)ethanol
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Molecular Formula:
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SMILES: NC1(CCO)COC1
The "Oxetane Effect" on Basicity
One of the most critical properties of this scaffold is the modulation of amine basicity. In acyclic aliphatic amines (e.g., isopropylamine), the pKa is typically ~10.5. However, the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) through the oxygen atom, combined with the geometric strain of the four-membered ring.
This results in a dramatic reduction of the pKa of the 3-amino group to the 6.0–7.5 range . This shift is advantageous for drug design, as it reduces the fraction of the molecule that is ionized at physiological pH (7.4), thereby improving passive membrane permeability without sacrificing aqueous solubility.
Figure 1: Comparative analysis of amine basicity modulation by the oxetane core versus acyclic analogs.
Physicochemical Profile
The following data synthesizes experimental precedents for 3,3-disubstituted oxetanes and calculated descriptors for this specific analog.
| Property | Value / Range | Context & Implications |
| Molecular Weight | 117.15 g/mol | Fragment-like; ideal for LE (Ligand Efficiency) optimization. |
| Exact Mass | 117.0790 | Monoisotopic mass for HRMS verification. |
| pKa (Amine) | 6.3 ± 0.5 (Est.) | Critical: Significant reduction vs. alkyl amines (pKa ~10). |
| LogP (Calc) | -1.2 to -0.8 | Highly hydrophilic; lowers global lipophilicity of drug candidates. |
| TPSA | ~66 Ų | High polar surface area relative to MW due to exposed amine/hydroxyl. |
| H-Bond Donors | 3 | Amine (2) + Hydroxyl (1). |
| H-Bond Acceptors | 3 | Amine (1) + Hydroxyl (1) + Ether (1). |
| Solubility | High (>10 mg/mL) | Excellent aqueous solubility driven by polarity and H-bonding. |
Technical Note: Do not confuse this compound with 2-(2-aminoethoxy)ethanol (CAS 929-06-6), a linear ether often returned in broad searches. The linear analog lacks the conformational restriction and metabolic stability benefits of the oxetane ring.
Experimental Characterization Protocols
To validate the integration of this building block, the following self-validating protocols are recommended.
pKa Determination (Potentiometric Titration)
Due to the low molecular weight and high solubility, potentiometric titration is the gold standard for accurate pKa measurement.
Protocol:
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Instrument: Sirius T3 or equivalent potentiometric titrator.
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Sample Prep: Dissolve 1–2 mg of 2-(3-Aminooxetan-3-yl)ethanol in 1.5 mL of 0.15 M KCl (ionic strength adjuster).
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Titration: Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
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Data Analysis: Fit the Bjerrum plot. The target amine pKa will appear as an inflection point in the acidic/neutral region (pH 6–7).
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Validation: Use a standard (e.g., pyridine, pKa 5.2) as a control run before the sample.
Acid Stability Assay (NMR Monitoring)
Oxetanes possess ring strain (~26 kcal/mol) and can be susceptible to acid-catalyzed ring opening, particularly in the presence of strong nucleophiles. This assay defines the stability window.
Protocol:
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Preparation: Dissolve 10 mg of compound in 0.6 mL of
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Baseline Scan: Acquire a quantitative ¹H NMR (t=0). Note the characteristic oxetane ring protons (doublets/multiplets around 4.4–4.8 ppm).[1][4]
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Acid Challenge: Add 1 equivalent of deuterated acetic acid (
) or dilute to adjust pH to ~2.0. -
Monitoring: Incubate at 37°C. Acquire spectra at t=1h, 4h, and 24h.
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Endpoint: Look for the disappearance of oxetane signals and the appearance of linear diol signals (ring opening).
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Acceptance Criteria: >95% parent remaining after 24h at pH 2.0 indicates sufficient stability for oral formulation.
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Figure 2: Workflow for assessing the hydrolytic stability of the oxetane scaffold.
Synthetic Utility & Handling
Synthetic Approaches
While commercially available, the synthesis of 3,3-disubstituted oxetanes typically follows one of two routes:
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From Oxetan-3-one: Reductive amination or nucleophilic addition. For the ethanol side chain, a Reformatsky-type reaction or addition of a lithiated species followed by functional group manipulation is common.
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Cyclization: Starting from 2,2-disubstituted propane-1,3-diols (e.g., from pentaerythritol derivatives) and cyclizing via activation of the alcohols (tosylation/mesylation) followed by base-induced ring closure.
Handling and Storage
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Hygroscopicity: The presence of free amine and hydroxyl groups makes this compound hygroscopic.
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Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon).
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Reactivity: Avoid prolonged exposure to strong Lewis acids (e.g.,
) without amine protection, as this can trigger polymerization or ring opening.
References
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Wuitschik, G., et al. (2010).[1][4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
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Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
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Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. Link
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BLD Pharm. (2024). "Product Data Sheet: 2-(3-Aminooxetan-3-yl)ethanol (CAS 1379812-08-4)." Link






